molecular formula C12H16N2O2 B4664984 N-allyl-N'-(4-ethoxyphenyl)urea

N-allyl-N'-(4-ethoxyphenyl)urea

Cat. No. B4664984
M. Wt: 220.27 g/mol
InChI Key: XCUJXYXAJLAEIY-UHFFFAOYSA-N
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Description

N-allyl-N'-(4-ethoxyphenyl)urea, also known as AEPU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AEPU is a member of the urea family, which is widely used in the pharmaceutical industry for its diverse biological activities. AEPU has been synthesized through a simple and efficient method and has been studied for its various properties and applications.

Mechanism of Action

N-allyl-N'-(4-ethoxyphenyl)urea exerts its biological activity through the inhibition of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition results in improved insulin sensitivity and glucose uptake. N-allyl-N'-(4-ethoxyphenyl)urea has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, N-allyl-N'-(4-ethoxyphenyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, which is an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-allyl-N'-(4-ethoxyphenyl)urea has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of glucose and insulin in diabetic animal models, indicating its potential as a therapeutic agent for the treatment of type 2 diabetes. N-allyl-N'-(4-ethoxyphenyl)urea has also been found to reduce the levels of inflammatory cytokines and prostaglandins, indicating its potential as an anti-inflammatory and analgesic agent. In addition, N-allyl-N'-(4-ethoxyphenyl)urea has been found to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

N-allyl-N'-(4-ethoxyphenyl)urea has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. It exhibits potent biological activity at low concentrations, making it a cost-effective reagent. However, N-allyl-N'-(4-ethoxyphenyl)urea has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous systems. It also has a short half-life, which requires frequent dosing in in vivo experiments.

Future Directions

N-allyl-N'-(4-ethoxyphenyl)urea has several potential future directions for scientific research. It can be further studied for its potential as a therapeutic agent for the treatment of type 2 diabetes and obesity. It can also be studied for its potential as an anti-inflammatory and analgesic agent. Furthermore, N-allyl-N'-(4-ethoxyphenyl)urea can be studied for its potential as an anticancer agent. In addition, the synthesis method of N-allyl-N'-(4-ethoxyphenyl)urea can be optimized for large-scale production, making it more accessible for scientific research.

Scientific Research Applications

N-allyl-N'-(4-ethoxyphenyl)urea has been studied for its various applications in scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-allyl-N'-(4-ethoxyphenyl)urea has also been studied for its anti-inflammatory and analgesic properties. In addition, N-allyl-N'-(4-ethoxyphenyl)urea has been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a therapeutic target for the treatment of type 2 diabetes and obesity.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-9-13-12(15)14-10-5-7-11(8-6-10)16-4-2/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUJXYXAJLAEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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